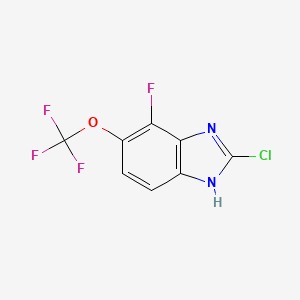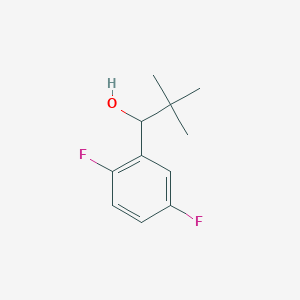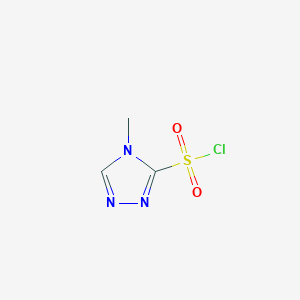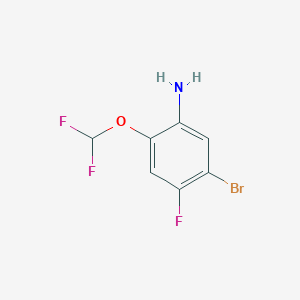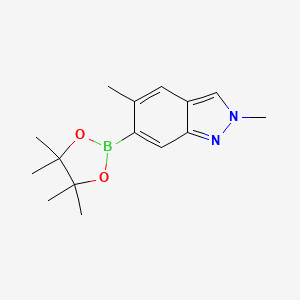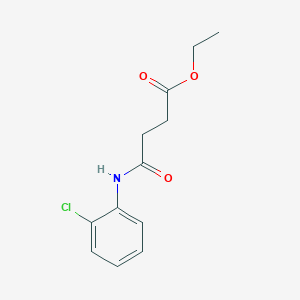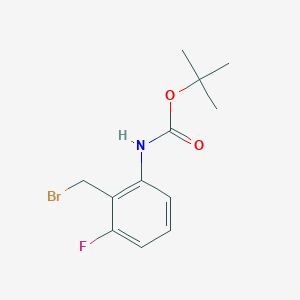
2-Amino-6-fluorobenzyl bromide, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is a halogenated benzene derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromomethyl group on the benzene ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective reactions to occur at other sites on the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, typically involves the following steps:
N-BOC Protection of 2-Amino-6-fluorobenzylamine: The amino group of 2-Amino-6-fluorobenzylamine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N-BOC protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-fluorobenzyl bromide, N-BOC protected, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for BOC deprotection.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Deprotection: 2-Amino-6-fluorobenzyl bromide.
Coupling Reactions: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
2-Amino-6-fluorobenzyl bromide, N-BOC protected, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to undergo nucleophilic substitution reactions with various nucleophiles. The BOC protection of the amino group prevents unwanted side reactions and provides selectivity in multi-step synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-fluorobenzyl bromide: Lacks the BOC protection, making the amino group more reactive.
2-Amino-6-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluorobenzyl chloride, N-BOC protected: Similar structure but with a chloride group instead of bromide.
Uniqueness
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is unique due to the combination of the fluorine atom and the bromomethyl group on the benzene ring, along with the BOC protection of the amino group. This unique structure provides specific reactivity and selectivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-[2-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14)8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
SOYNXDLQIFKJRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


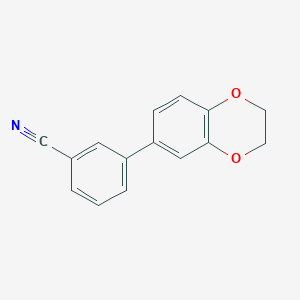
![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)
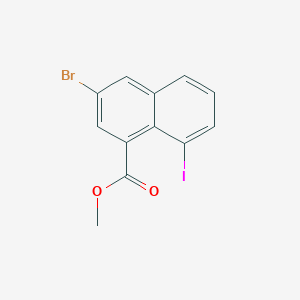
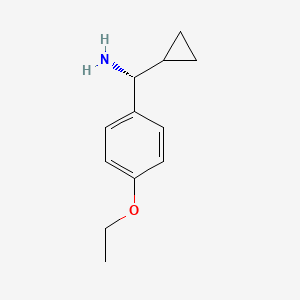
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
